N-(2,4-Dimethylphenyl)-3-oxobutanamide
Overview
Description
N-(2,4-Dimethylphenyl)-3-oxobutanamide is a compound that can be associated with a class of substances that typically feature an amide functional group attached to a butanone backbone with various aromatic substitutions. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been analyzed, which can give insights into the properties and behaviors one might expect from N-(2,4-Dimethylphenyl)-3-oxobutanamide.
Synthesis Analysis
The synthesis of related compounds often involves the formation of an amide bond between an aromatic amine and a butanone derivative. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that a similar approach could be used for synthesizing N-(2,4-Dimethylphenyl)-3-oxobutanamide, where an appropriate 2,4-dimethylphenylamine could be reacted with a 3-oxobutanoyl chloride or similar acylating agent.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods and showed good agreement with X-ray crystal data . This indicates that computational methods alongside experimental data can provide a reliable understanding of the molecular structure of N-(2,4-Dimethylphenyl)-3-oxobutanamide.
Chemical Reactions Analysis
The chemical reactivity of amide compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. The related compounds studied do not provide specific reactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide, but they do suggest that the amide bond is typically stable under normal conditions, and the aromatic ring could participate in various electrophilic substitution reactions due to the presence of the electron-donating methyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,4-Dimethylphenyl)-3-oxobutanamide can be inferred from related compounds. For instance, the crystal structure optimization and molecular orbital calculations of N-(3,4-Dichlorophenyl)-3-oxobutanamide provide insights into the conformational preferences and charge distribution within the molecule . Additionally, the thermal stability of related compounds, as determined by thermal analysis, suggests that N-(2,4-Dimethylphenyl)-3-oxobutanamide would also exhibit stability up to a certain temperature . The presence of intramolecular and intermolecular hydrogen bonding in similar structures indicates that N-(2,4-Dimethylphenyl)-3-oxobutanamide may also form such bonds, affecting its solubility and crystallization behavior .
Scientific Research Applications
Chemical Structure and Properties
N-(2,4-Dimethylphenyl)-3-oxobutanamide exhibits specific chemical structural characteristics. For instance, studies on compounds like 2‐Acetyl‐3′‐chloroacetanilide, which are similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide, show particular bond lengths indicating that these molecules exist predominantly in the keto form. This structural formation plays a critical role in understanding their chemical behavior and potential applications (Tai et al., 2005).
Reaction Mechanisms
The reaction mechanisms involving compounds similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide have been studied extensively. One example is the reaction of (Dialkylamino)dimethylarsines and related compounds with diketene to yield various substituted 3-oxobutanamides. These reactions, being the first examples of 1,4-addition of heteroatom-nitrogen bonds to diketene, provide insights into the reactivity and potential synthesis pathways of related compounds (Ando et al., 1993).
Spectroscopic Studies
Spectroscopic studies, such as those conducted on binuclear transition metal complexes with ligands containing acetoacetanilide and isoxazole derivatives, reveal important information about the absorption properties and thermal stability of these complexes. This type of research is vital for understanding the electronic structure and potential applications of N-(2,4-Dimethylphenyl)-3-oxobutanamide related compounds (Chen et al., 2007).
Synthesis of Novel Compounds
The synthesis of new chemical entities using N-(2,4-Dimethylphenyl)-3-oxobutanamide as a precursor or analog is a significant area of research. For example, the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides demonstrates how modifications of the basic structure can lead to compounds with different properties and potential applications (Gein et al., 2009).
X-Ray Crystallography Studies
X-ray crystallography studies, like those on N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex, provide detailed insights into the solid-state structures of these compounds. Such studies are crucial for understanding the molecular geometry and potential interactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide related compounds (Naktode et al., 2012).
Conjugate Addition Reactions
Research into conjugate addition reactions of 4-oxobutenamides provides insights into regio- and enantioselectivity, which are crucial for synthesizing specific isomers of related compounds. This research can guide the synthesis of more complex derivatives of N-(2,4-Dimethylphenyl)-3-oxobutanamide (Zigterman et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability, and its environmental impact.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or the development of related compounds.
I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this kind of analysis.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIAKXYAZRSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040719 | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |
Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
171 °C | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 1.33 | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
CAS RN |
97-36-9 | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dimethylacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |
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Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dimethylacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |
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Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
88 °C | |
Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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